NVR 3-778 is a first-in-class small molecule classified as a capsid assembly modulator (CAM) with potent antiviral activity against the Hepatitis B virus (HBV). [, , ] It belongs to the sulfamoylbenzamide (SBA) class of CAMs, known as capsid activators. [] NVR 3-778 is a crucial research tool for investigating novel therapeutic approaches to achieve a functional cure for chronic HBV infection. [, , , ]
Molecular Structure Analysis
Although a detailed molecular structure analysis of NVR 3-778 is not available in the provided literature, its molecular structure can be deduced from its chemical name: NVR 3-778. Computational modeling studies have investigated the binding characteristics of similar pyrrole-scaffold HBV capsid inhibitors, revealing that hydrophobic interactions play a major role in their binding to the HBV core protein. [] These findings suggest that NVR 3-778 might exhibit similar binding interactions, primarily driven by hydrophobic forces.
Mechanism of Action
NVR 3-778 functions as a capsid assembly modulator, specifically targeting the HBV core protein. [, , ] It acts as a capsid activator, promoting the premature assembly of HBV capsids. [] This aberrant capsid formation disrupts viral replication by interfering with pregenomic RNA encapsidation and the production of both HBV DNA- and HBV RNA-containing particles. [, ] By targeting this essential step in the HBV life cycle, NVR 3-778 effectively inhibits viral replication.
Applications
NVR 3-778 has shown significant promise in preclinical and early clinical studies for its potential in treating chronic HBV infection. [, , , , , , , ] Key applications include:
Inhibition of HBV Replication: NVR 3-778 demonstrates potent inhibition of HBV replication in various experimental models, including HepG2.2.15 cells, primary human hepatocytes, and humanized mice. [, , , ]
Reduction of HBV DNA and RNA: Both in vitro and in vivo studies showcase NVR 3-778's ability to significantly reduce serum levels of HBV DNA and HBV RNA. [, , , ]
Synergistic Antiviral Activity: Combining NVR 3-778 with other antiviral agents, such as pegylated interferon (pegIFN) or nucleoside analogs, demonstrates additive or synergistic antiviral effects. [, , , ]
Investigation of HBV Resistance: Studies investigating NVR 3-778 resistance have identified mutations within the HBV core protein that can confer resistance, providing insights into viral adaptation mechanisms. []
Future Directions
Optimization of Dosing Regimens: Further research is needed to optimize dosing strategies for NVR 3-778, potentially improving its efficacy and reducing the risk of resistance development. []
Evaluation of Long-Term Efficacy and Safety: Long-term clinical trials are essential to assess the sustained efficacy, safety, and durability of NVR 3-778 treatment in chronic HBV patients. []
Exploration of Combination Therapies: Investigating combinations of NVR 3-778 with other antiviral agents or immunomodulatory therapies holds promise for achieving a functional cure for HBV infection. [, , ]
Development of Next-Generation CAMs: The success of NVR 3-778 has paved the way for developing next-generation capsid assembly modulators with improved potency, safety profiles, and resistance profiles. []
Related Compounds
JNJ-6379
Compound Description: JNJ-6379 is a pyrrole-scaffold inhibitor of the hepatitis B virus (HBV) capsid assembly, classified as a member of the CAM-Normal (CAM-N) series. It exhibits potent antiviral activity by interfering with the formation of viral capsids. []
GLP-26
Compound Description: GLP-26 is another pyrrole-scaffold inhibitor of HBV capsid assembly belonging to the CAM-N series. It exhibits potent antiviral activity by disrupting the formation of viral capsids. []
Relevance: GLP-26 shares structural similarities with NVR 3-778 and JNJ-6379, being a member of the CAM-N series. Similar to JNJ-6379, GLP-26 displays higher potency than NVR 3-778 due to stronger nonpolar interactions with the HBV core protein. It also forms distinct hydrogen bonds, notably with the L140B residue, contributing to its enhanced antiviral activity. []
CU15
Compound Description: CU15 is a novel 1H-pyrrole-2-carbonyl substituted pyrrolidine-based compound identified as a promising lead CAM-N compound. It exhibits sub-nanomolar potency against HBV and demonstrates good pharmacokinetic properties. []
Relevance: Developed based on the binding characteristics of NVR 3-778, JNJ-6379, and GLP-26, CU15 represents a more potent CAM-N compound. It was designed to mimic the interactions with the L140B residue while maximizing nonpolar interactions in the solvent-accessible region of the HBV core protein, resulting in enhanced antiviral activity compared to NVR 3-778. []
KR-26556
Compound Description: KR-26556 is a novel sulfonamide-based HBV capsid assembly modulator derived from the structure of NVR 3-778. It belongs to the sulfamoylbenzamide (SBA) class of CAMs, which are capsid activators that inhibit viral replication by promoting premature capsid assembly. []
Relevance: Designed based on the structure of NVR 3-778, KR-26556 represents an advancement in SBA-based HBV CAMs. It demonstrates improved pharmacological activity compared to NVR 3-778, suggesting enhanced potency and/or a better pharmacokinetic profile. []
Heteroaryldihydropyrimidines
Compound Description: Heteroaryldihydropyrimidines are a class of highly potent non-nucleosidic inhibitors of HBV replication. They act by misdirecting HBV capsid assembly, thereby interfering with viral infection. []
Relevance: While not structurally related to NVR 3-778, heteroaryldihydropyrimidines represent another class of HBV capsid assembly modulators. They highlight the potential of targeting HBV capsid assembly as a therapeutic strategy, similar to the mechanism of action of NVR 3-778. []
BAY 41-4109
Compound Description: BAY 41-4109 is a specific example of a heteroaryldihydropyrimidine that acts as an HBV capsid assembly effector. It has been investigated in a phase I clinical trial for its antiviral activity. []
Relevance: BAY 41-4109, like NVR 3-778, exemplifies the development of compounds targeting HBV capsid assembly. Although structurally distinct, both compounds demonstrate the potential of this therapeutic approach for treating chronic HBV infection. []
CMX157
Compound Description: CMX157 is a hexadecyloxypropyl ester prodrug of tenofovir, a nucleoside analog used for HBV treatment. It exhibits potent in vitro activity against both HIV-1 and HBV. []
Relevance: Although not directly related to NVR 3-778 in terms of structure or mechanism of action, CMX157 represents an alternative approach to improve existing HBV therapies. It highlights the ongoing research efforts to develop more effective and potent drugs for treating chronic HBV infection. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Competitive muscarinic acetylcholine receptor antagonist. Acts on M1, M2, and M3 subtypes. Anticholinergic and antispasmodic effects in vivo. Oxybutynin is an antagonist of muscarinic acetylcholine receptors (Kis = 5, 14.5, 3.7, 5.3, and 40 nM for human recombinant M1-5, respectively). It inhibits intracellular calcium mobilization induced by carbamoylcholine (carbachol;) in bladder smooth muscle and submandibular gland cells isolated from cynomolgus monkeys (Kis = 2 and 1 nM, respectively). Oxybutynin inhibits volume-induced bladder contraction (VIBC) and oxotremorine-induced salivation (OIS) in rats (ID50s = 0.062 and 0.089 mg/kg, respectively). It also increases pupil diameter (PD) and locomotor activity (LMA; ED50s = 0.29 and 0.52 mg/kg, respectively) and decreases small intestinal transit (SIT; ID50 = 0.22 mg/kg) in rats. Formulations containing oxybutynin have been used in the treatment of overactive bladder. An antagonist of muscarinic acetylcholine receptors, anti-spasmodic. An inhibitor of proliferation and supresses gene expression in bladder smooth muscle cells. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Oxybutynin Chloride is the chloride salt form of oxybutynin, a tertiary amine and anticholinergic agent with antispasmodic activity. Oxybutynin chloride exerts its antimuscarinic effect on bladder smooth muscle by blocking muscarinic receptors in smooth muscle, thereby inhibiting acetylcholine binding. This results in a relaxation of bladder smooth muscle, a reduction of involuntary muscle contractions and delays the initial desire to void.
Oxychlororaphine is a phenazine microbial metabolite that has been found in a variety of bacteria and has anticancer, antibacterial, and antifungal activities. It is cytotoxic to A549, HeLa, and SW480 cancer cells (IC50s = 32-40 μM). Oxychlororaphine halts the cell cycle at the G1 phase and induces apoptosis in A549 cells. It is active against Streptomyces bacteria and T. mentagrophytes, E. floccosum, C. albicans, M. audouini, and B. dermatitidis fungi when used at concentrations ranging from 12.5 to 50 ppm. Oxychlororaphine is a phenazine microbial metabolite that has been found in a variety of bacteria and has anticancer, antibacterial, and antifungal activities. It is cytotoxic to A549, HeLa, and SW480 cancer cells. Oxychlororaphine halts the cell cycle at the G1 phase and induces apoptosis in A549 cells. It is active against Streptomyces bacteria and T. mentagrophytes, E. floccosum, C. albicans, M. audouini, and B. dermatitidis fungi.
Oxybutynin is a tertiary amine possessing antimuscarinic and antispasmodic properties. Oxybutynin blocks muscarinic receptors in smooth muscle, hence inhibiting acetylcholine binding and subsequent reduction of involuntary muscle contractions. Oxybutynin is used to reduce bladder contractions by relaxing bladder smooth muscle. Oxybutynin is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Oxybutynin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury. Oxybutynin is a racemate comprising equimolar amounts of (R)-oxybutynin and esoxybutynin. An antispasmodic used for the treatment of overactive bladder. It has a role as a muscarinic antagonist, a muscle relaxant, an antispasmodic drug, a parasympatholytic, a calcium channel blocker and a local anaesthetic. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a (R)-oxybutynin.
Disulfoton-sulfoxide is one of the oxidative metabolites of disulfoton, an organophosphorus insecticide used against aphids, mites, and thrips. Oxydisulfoton is a liquid. Used as an agricultural insecticide. (EPA, 1998) Oxydisulfoton is an organic thiophosphate.
Oxyclozanide, an anthelmintic drug displays strong in vivo and vitro activity against methicillin resistant S. aureus and Gram-positive bacteria Enterococcus faecium. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Oxyclozanide is a salicylanilide anthelmintic. It is used in the treatment and control of fascioliasis in ruminants mainly domestic animals such as cattle, sheep, and goats.
Oxyfluorfen is a diphenyl-ether herbicide, which can be commonly used in vineyards for weed control management. It can block the chlorophyll biosynthesis in plants by inhibiting protoporphyrinogen oxidase enzyme Oxyfluorfen is an orange crystalline solid. Non corrosive. Used as an herbicide. Oxyfluorfen is an aromatic ether. It has a role as a herbicide and an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor.